Methyltripropoxysilane

説明

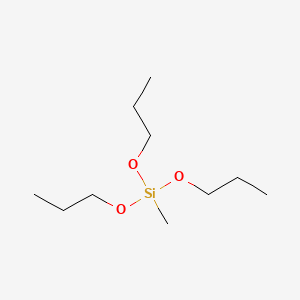

Structure

3D Structure

特性

IUPAC Name |

methyl(tripropoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMRIDVWCWSWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[Si](C)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063955 | |

| Record name | Silane, methyltripropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-66-8 | |

| Record name | Methyltripropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, methyltripropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methyltripropoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methyltripropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltripropoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of Methyltripropoxysilane Production

Conventional Synthetic Routes for Trialkoxysilanes

The industrial production of methyltripropoxysilane and related trialkoxysilanes predominantly relies on well-established synthetic methods. These conventional routes are valued for their reliability and scalability.

CH₃SiCl₃ + 3 CH₃CH₂CH₂OH → CH₃Si(OCH₂CH₂CH₃)₃ + 3 HCl

This reaction is typically carried out in a reactor where propanol (B110389) is gradually added to methyltrichlorosilane. wikipedia.org A key challenge in this process is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and can participate in side reactions. To mitigate this, the reaction is often performed in the presence of an HCl scavenger, such as a tertiary amine (e.g., triethylamine), which neutralizes the acid as it is formed. The kinetics of alcoholysis can be complex and are influenced by factors such as the catalyst, temperature, and solvent. nih.govresearchgate.netbohrium.com

Direct Process (Müller-Rochow Process): An alternative, though less direct for this specific compound, is the "Direct Process," a cornerstone of industrial organosilicon chemistry. acs.org This method involves the reaction of elemental silicon with an alcohol, in this case, propanol, in the presence of a copper catalyst at elevated temperatures (typically 250°C or higher). wikipedia.orgencyclopedia.pub While primarily used for producing methylchlorosilanes from methyl chloride, a similar process can be adapted for alkoxysilanes. researchgate.net

Si + 3 CH₃CH₂CH₂OH → HSi(OCH₂CH₂CH₃)₃ + H₂ (Followed by subsequent reactions to introduce the methyl group)

The direct synthesis is a complex heterogeneous catalytic reaction. encyclopedia.pub The efficiency and product selectivity are highly dependent on the catalyst, promoters, and reaction conditions. acs.orgacs.org For example, the reaction of silicon with methanol (B129727) to form methoxysilanes is divided into four main stages: dispersion of the copper catalyst precursor, an induction period for active phase formation, the catalytic reaction itself, and eventual deactivation. encyclopedia.pub

Transesterification: Transesterification is another viable, albeit less common, route for producing trialkoxysilanes. This equilibrium-driven reaction involves reacting a different alkoxysilane, such as methyltrimethoxysilane (B3422404), with an excess of propanol in the presence of an acid or base catalyst.

CH₃Si(OCH₃)₃ + 3 CH₃CH₂CH₂OH ⇌ CH₃Si(OCH₂CH₂CH₃)₃ + 3 CH₃OH

To drive the reaction toward the desired product, the lower-boiling alcohol (methanol in this case) is typically removed from the reaction mixture by distillation. This method is useful for synthesizing higher-alkoxy or specialty silanes from more readily available precursors.

Exploration of Novel Approaches for this compound Synthesis

Research into the synthesis of alkoxysilanes continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies.

Hydrosilylation: Hydrosilylation is a powerful and versatile reaction in organosilicon chemistry for forming silicon-carbon bonds. researchgate.net While not a direct route to this compound itself, it is a key novel method for producing a vast array of functionalized organotrialkoxysilanes. The reaction involves the addition of a hydrosilane (containing an Si-H bond) across an unsaturated bond, such as a carbon-carbon double bond in an alkene. qualitas1998.net For example, a propoxysilane containing an Si-H group could be reacted with an alkene to introduce a specific organic functionality. This reaction is almost always catalyzed by transition metal complexes, most notably those of platinum. researchgate.netresearchgate.net

Mechanochemical Synthesis: A novel and green approach to alkoxysilane synthesis involves mechanochemistry. rsc.org This method uses mechanical force, such as ball milling, to induce chemical reactions. A one-stage mechanochemical process for the direct synthesis of alkoxysilanes has been developed where silicon is mechanically activated in a reactor, followed by reaction with an alcohol. rsc.orgrsc.org This technique can achieve high silicon and alcohol conversion and simplifies the traditional multi-stage process by eliminating separate catalyst preparation steps. rsc.org The abrasion of grinding bodies made of brass can create a developed catalytic surface directly on the silicon particles. rsc.org

Catalytic C-H Silylation: Recent advances have demonstrated the direct silylation of C-H bonds in aromatic compounds using rhodium catalysts. nih.gov This atom-economical method allows for the synthesis of various functional arylalkoxysilanes directly from alkoxysilanes and arenes, avoiding the need for pre-functionalized starting materials. Mechanistic studies suggest the involvement of a mono-hydrido dimeric rhodium complex as an active catalytic intermediate. nih.gov This approach represents a significant step forward in creating specialized alkoxysilanes.

Catalytic Influences on the Formation Pathways of this compound

Catalysis in the Direct Process: The Direct Process is critically dependent on a copper-based catalyst, often introduced as cuprous chloride (CuCl). encyclopedia.pubresearchgate.net The catalyst's performance is affected by its particle size, method of synthesis, and crystallinity. researchgate.net The reaction mechanism involves the formation of a catalytically active copper silicide (Cu₃Si) phase. acs.orgntnu.no Promoters, such as zinc, tin, phosphorus, and aluminum, are often added in small quantities to enhance the reaction rate and improve selectivity towards the desired products. encyclopedia.pubresearchgate.net Zinc, for instance, can facilitate the formation of the active catalytic phase. acs.orgntnu.no

Catalysis in Hydrosilylation: The hydrosilylation reaction is predominantly catalyzed by platinum-group metal complexes. researchgate.net

Platinum Catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are the most widely used and highly active catalysts for this reaction. researchgate.netqualitas1998.net They facilitate the addition of the Si-H bond to the alkene with high efficiency. However, homogeneous platinum catalysts can be difficult to recover and may lead to product contamination. qualitas1998.net To address this, heterogeneous catalysts, such as platinum nanoparticles entrapped in a sol-gel matrix (e.g., SiliaCat Pt(0)), have been developed, offering high selectivity and reusability with minimal metal leaching. qualitas1998.net

Rhodium and Other Metals: While platinum is the most common, complexes of other transition metals like rhodium (Rh), iridium (Ir), and ruthenium (Ru) are also effective catalysts for hydrosilylation, sometimes offering different selectivity or functional group tolerance. researchgate.netnih.gov

The choice of catalyst can significantly impact the outcome of the synthesis, as shown in the table below, which compares different catalytic systems for related silane (B1218182) syntheses.

| Synthetic Route | Catalyst System | Key Features/Effects | Typical Substrates |

|---|---|---|---|

| Direct Process | Copper (e.g., CuCl) with Zn/Sn promoters | Increases reaction rate and selectivity. Promoters facilitate the formation of the active Cu₃Si phase. encyclopedia.pubntnu.no | Silicon, Alcohol/Alkyl Halide |

| Hydrosilylation | Platinum (Speier's, Karstedt's) | High activity and efficiency for Si-C bond formation. qualitas1998.net | Hydrosilanes, Alkenes |

| Hydrosilylation | Heterogeneous Pt (e.g., SiliaCat Pt(0)) | Excellent reusability, low metal leaching, high selectivity. qualitas1998.net | Hydrosilanes, Alkenes |

| Hydrosilylation | Rhodium Complexes | Enables novel reactions like direct C-H silylation; can offer different selectivity compared to Pt. nih.gov | Hydrosilanes, Arenes |

| Alcoholysis | Acid/Base Catalysts | Kinetics are strongly pH-dependent; acid catalysis is generally faster for hydrolysis/alcoholysis. nih.govgelest.com | Chlorosilanes, Alcohols |

Catalysis in Alcoholysis and Transesterification: The kinetics of alcoholysis are highly dependent on pH. nih.gov Acid-catalyzed hydrolysis and alcoholysis are generally significantly faster than base-catalyzed reactions. gelest.com The reaction is often first-order with respect to the acid catalyst. tandfonline.com In transesterification, both acid and base catalysts are effective. The choice of catalyst can influence the reaction equilibrium and the rate at which it is achieved.

Hydrolytic Condensation and Polymerization Behavior of Methyltripropoxysilane

Fundamental Mechanisms of Methyltripropoxysilane Hydrolysis

The mechanism of hydrolysis for alkoxysilanes is influenced by several factors, most notably the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction typically proceeds via an SN2-type mechanism. A hydronium ion (H3O+) protonates the oxygen atom of an alkoxy group, making it a better leaving group (propanol). A water molecule then attacks the electrophilic silicon atom, leading to the displacement of the protonated alkoxy group and the formation of a silanol (B1196071) (Si-OH) group. This process can repeat until all three propoxy groups are hydrolyzed, forming methylsilanetriol (B1219558). The acid-catalyzed process is generally rapid. researchgate.net

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion (OH-) directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the propoxy group. This mechanism is also generally efficient, though the relative rates of hydrolysis and subsequent condensation can differ significantly from acid-catalyzed conditions.

The stepwise nature of hydrolysis means that at any given time, the reaction mixture can contain a variety of partially hydrolyzed species, such as MeSi(OPr)2(OH) and MeSi(OPr)(OH)2, in addition to the fully hydrolyzed methylsilanetriol, MeSi(OH)3. The relative abundance of these intermediates is a function of reaction conditions including water-to-silane ratio, catalyst type and concentration, solvent, and temperature.

Kinetics and Thermodynamics of this compound Condensation Reactions

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation reactions. These reactions are responsible for the formation of the siloxane bond (Si–O–Si), which is the backbone of the resulting polymer network. There are two primary types of condensation reactions:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol-producing condensation: A silanol group reacts with a remaining propoxy group to form a siloxane bond and a molecule of propanol (B110389).

The kinetics of these condensation reactions are complex and occur concurrently with hydrolysis. The rates are heavily dependent on the reaction conditions. For instance, in studies of similar trialkoxysilanes, it has been observed that hydrolysis can be a relatively fast process, occurring over hours, while condensation can be much slower, proceeding over several days or even weeks at ambient temperatures. researchgate.net The reaction temperature significantly accelerates both hydrolysis and condensation. researchgate.net

| Reaction Type | General Equation | Products |

| Hydrolysis | R-Si(OR')3 + 3H2O → | R-Si(OH)3 + 3R'OH |

| Condensation (Water) | 2 R-Si(OH)3 → | (HO)2(R)Si-O-Si(R)(OH)2 + H2O |

| Condensation (Alcohol) | R-Si(OH)3 + R-Si(OR')3 → | (HO)2(R)Si-O-Si(R)(OR')2 + R'OH |

Note: R represents the methyl group (CH3) and R' represents the propyl group (C3H7) for this compound.

Formation of Polyhedral Oligomeric Silsesquioxanes (POSS) from this compound Precursors

Under specific, controlled hydrolysis and condensation conditions, this compound can serve as a precursor for the formation of Polyhedral Oligomeric Silsesquioxanes (POSS). POSS are nanometer-sized, cage-like structures with the general formula (RSiO1.5)n, where R is an organic substituent (in this case, methyl). These molecules represent a unique class of hybrid materials, combining an inorganic silica (B1680970) core with an organic exterior. mdpi.com

The formation of POSS from a trifunctional silane (B1218182) like this compound involves a carefully managed sol-gel process that favors intramolecular condensation to form closed cage structures over intermolecular condensation which leads to random networks. Key factors influencing the synthesis of well-defined POSS structures include:

High dilution: This favors intramolecular reactions that lead to cage formation.

Stoichiometric control of water: Precise control over the amount of water is crucial.

Catalyst selection: Both acid and base catalysts can be used, with the choice affecting the reaction pathway and final product distribution. For example, acid hydrolysis of precursors like 3-mercaptopropyl trimethoxysilane (B1233946) has been used to synthesize thiol-functionalized POSS. mdpi.com

Solvent system: The choice of solvent can influence the solubility of intermediates and affect the aggregation and precipitation of different structures.

The most common POSS structure formed from RSiO1.5 precursors is the cubic T8 cage, (CH3SiO1.5)8, although other cage sizes (T10, T12) can also be formed. The synthesis involves the initial formation of low molecular weight oligomers, such as cyclic and linear siloxanes, which then rearrange and condense into the thermodynamically stable cage structures.

Investigation of Polymerization Architectures and Siloxane Network Formation from this compound

The trifunctionality of this compound allows it to act as a crosslinking agent, leading to the formation of a three-dimensional siloxane network. The final architecture of this network is highly dependent on the reaction conditions, which control the balance between chain extension and crosslinking reactions. Different polymer architectures can be achieved, including linear, branched, and highly crosslinked networks. youtube.com

The evolution of the network can be monitored using techniques like 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. In this method, different silicon environments are denoted by Tn (for trifunctional silanes), where 'n' represents the number of siloxane bonds attached to the silicon atom.

T0: Monomeric this compound or its fully hydrolyzed form, MeSi(OH)3.

T1: A silicon atom bonded to one other silicon atom through an oxygen bridge (end of a chain).

T2: A silicon atom bonded to two other silicon atoms (linear chain segment).

T3: A silicon atom bonded to three other silicon atoms (a fully crosslinked site).

Studies on similar systems have shown that reaction temperature plays a critical role in network formation. At lower temperatures, the formation of more highly condensed species (like T3) can be significantly delayed, leading to a less crosslinked and more open network structure. mdpi.com Conversely, higher temperatures accelerate the condensation reactions, promoting the formation of a dense, highly crosslinked (high T3 content) network. mdpi.com The degree of condensation and the resulting network dimensionality directly impact the material's final properties, such as hardness, thermal stability, and barrier properties. mdpi.com The synthesis of polymers with micro- and mesoporous structures is also possible by carefully controlling the macromolecular architecture during polymerization. nih.gov

The following table outlines the different silicon substructures and their notation in 29Si NMR spectroscopy.

| Notation | Silicon Environment | Role in Polymer Architecture |

| T0 | MeSi(OPr)3-x(OH)x | Monomer / Precursor |

| T1 | MeSi(OSi)(O-)2 | Chain Terminus |

| T2 | MeSi(OSi)2(O-) | Linear Chain Propagation |

| T3 | MeSi(OSi)3 | Crosslink / Branch Point |

Note: (O-) represents either a remaining propoxy or a hydroxyl group.

Integration of Methyltripropoxysilane in Advanced Functional Materials

Sol-Gel Derived Materials Utilizing Methyltripropoxysilane

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This compound is a valuable precursor in this process, contributing to the formation of hybrid organic-inorganic structures with unique characteristics.

Control of Sol-Gel Parameters for Tailored Material Structures

The final properties of materials derived from this compound via the sol-gel process are highly dependent on the careful control of several key parameters during synthesis. These parameters influence the hydrolysis and condensation reactions that form the siloxane network.

Key parameters that are manipulated to tailor the final material structures include:

pH of the reaction mixture : The pH level acts as a catalyst for both hydrolysis and condensation. Acidic conditions typically lead to faster hydrolysis and the formation of more linear or weakly branched polymer chains, resulting in microporous structures. Conversely, basic conditions favor condensation and lead to more highly branched clusters, which aggregate to form larger particles and result in mesoporous or macroporous materials.

Water-to-precursor molar ratio (H₂O/Si) : This ratio is a critical factor that influences the extent of the hydrolysis reaction. A higher water content generally leads to more complete hydrolysis of the propoxy groups, which in turn affects the degree of cross-linking and the final porosity of the material.

Solvent : The choice of solvent can affect the solubility of the precursors and the rate of the sol-gel reactions. Alcohols are commonly used as they are miscible with both water and the silane (B1218182) precursor.

Catalyst : In addition to pH, other catalysts can be employed to control the reaction kinetics and, consequently, the final material properties.

By carefully adjusting these parameters, it is possible to create a wide range of materials with specific properties, such as controlled porosity, surface area, and mechanical strength.

Table 1: Influence of Sol-Gel Parameters on Material Properties (Illustrative for Organotrialkoxysilanes)

| Parameter | Effect on Hydrolysis/Condensation | Resulting Material Structure |

|---|---|---|

| Low pH (Acidic) | Faster hydrolysis, slower condensation | Dense, microporous networks |

| High pH (Basic) | Slower hydrolysis, faster condensation | Particulate gels, mesoporous structures |

| High H₂O/Si Ratio | More complete hydrolysis | Higher degree of cross-linking |

| Low H₂O/Si Ratio | Incomplete hydrolysis | More organic character, less rigid |

| High Temperature | Increased reaction rates | Can lead to larger particles and pores |

Synthesis of Hybrid Organic-Inorganic Materials with this compound

This compound is a key building block in the synthesis of hybrid organic-inorganic materials. mdpi.com These materials combine the properties of both organic polymers and inorganic glasses, leading to novel functionalities. The methyl group provides organic character, imparting properties such as hydrophobicity and flexibility, while the siloxane network formed from the propoxy groups provides the inorganic characteristics of hardness and thermal stability.

The synthesis typically involves the co-condensation of this compound with other silicon alkoxides, such as tetraethoxysilane (TEOS), or with metal alkoxides. mdpi.com This co-condensation allows for the creation of a covalently linked, ordered, hybrid network. The ratio of the different precursors is a critical factor in determining the final properties of the hybrid material.

Fabrication and Characterization of Sol-Gel Coatings and Films

One of the primary applications of this compound in sol-gel chemistry is the fabrication of thin films and coatings on various substrates. sigmaaldrich.com These coatings can provide properties such as hydrophobicity, corrosion resistance, and improved mechanical durability. The process generally involves depositing the sol onto a substrate via dip-coating, spin-coating, or spray-coating, followed by a drying and curing step to form the final solid film.

The characterization of these coatings is crucial to understanding their structure and performance. A variety of analytical techniques are employed for this purpose:

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify the chemical bonds present in the coating and to monitor the extent of the hydrolysis and condensation reactions.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) : These techniques provide information about the surface morphology, roughness, and uniformity of the coatings. sigmaaldrich.com

Contact Angle Measurements : Used to determine the wettability of the surface, which is a key indicator of its hydrophobicity.

X-ray Photoelectron Spectroscopy (XPS) : Provides elemental composition and chemical state information about the surface of the coating.

Development of Mesoporous Materials from this compound Precursors

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery due to their high surface area and large pore volume. cmu.edu this compound can be used as a co-precursor in the synthesis of mesoporous silica (B1680970).

The synthesis of mesoporous materials often employs a template-assisted sol-gel method. In this approach, surfactant molecules self-assemble into micelles, which act as a template around which the silica network forms. After the gelation process, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a porous structure. The incorporation of this compound into the silica framework can modify the surface properties of the pores, for example, by increasing their hydrophobicity.

Surface Modification and Functionalization via this compound

Beyond its use in bulk sol-gel materials, this compound is also utilized for the surface modification of various substrates. This involves the chemical attachment of this compound molecules to a surface to alter its properties.

Grafting and Self-Assembled Monolayer (SAM) Formation on Substrates

This compound can be grafted onto surfaces that possess hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. The propoxy groups of the silane react with the surface hydroxyls to form stable covalent Si-O-substrate bonds. This process can be used to create a thin layer of organic functionality on an inorganic substrate.

A more controlled method of surface modification is the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution of the precursor molecules. In the case of this compound, the molecules orient themselves on the substrate, with the silane head group binding to the surface and the methyl tail group pointing away, creating a well-defined and functionalized surface.

The formation of a high-quality SAM is dependent on several factors, including the cleanliness of the substrate, the concentration of the silane solution, the solvent used, and the reaction time and temperature. The resulting SAM can significantly alter the surface energy, wettability, and reactivity of the substrate.

Table 2: Characterization of Self-Assembled Monolayers (Illustrative for Alkylsilanes)

| Characterization Technique | Information Obtained | Typical Findings for Alkylsilane SAMs |

|---|---|---|

| Contact Angle Goniometry | Surface wettability and hydrophobicity | High water contact angles, indicating a hydrophobic surface |

| Ellipsometry | Monolayer thickness | Thickness consistent with a single layer of molecules |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding | Presence of Si, C, and O, with Si-O bonds to the substrate |

| Atomic Force Microscopy (AFM) | Surface topography and order | Smooth, uniform surface with evidence of molecular ordering |

Enhancing Interfacial Adhesion and Compatibilization in Heterogeneous Systems

The performance of multiphase material systems is critically dependent on the quality of the interface between the constituent materials. This compound plays a crucial role as a coupling agent and surface modifier to enhance interfacial adhesion and promote compatibilization between dissimilar materials, such as inorganic fillers and organic polymer matrices. The mechanism of action involves the dual functionality of the silane molecule. The propoxy groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable covalent oxane bonds (Si-O-Substrate). The non-hydrolyzable methyl group is oriented away from the surface, creating an organophilic interface that can physically or chemically interact with the polymer matrix.

This improved interfacial adhesion facilitates more effective stress transfer from the polymer matrix to the reinforcing filler, leading to enhanced mechanical properties of the composite material. Research on carbon fiber-reinforced polypropylene (B1209903) composites has shown that treatment with a similar silane, methacryloxypropyltrimethoxysilane (MPTS), significantly increases the work of adhesion and the interfacial shear strength (ILSS) of the composite. e3s-conferences.org The treatment enhances the surface-free energy of the carbon fibers, leading to better wetting by the polymer matrix and stronger interfacial bonding. e3s-conferences.org While direct data for this compound is limited, the principles of its function are analogous, with the methyl group providing a non-polar interface compatible with matrices like polypropylene.

The compatibilizing effect of this compound is also evident in its ability to improve the dispersion of fillers within a polymer matrix. By modifying the surface of the filler particles, the silane reduces their tendency to agglomerate, leading to a more homogeneous distribution and, consequently, more uniform and predictable material properties.

Table 1: Effect of Silane Treatment on Interfacial Properties of Carbon Fiber/Polypropylene Composites

| Treatment | Work of Adhesion (mJ/m²) | Interfacial Shear Strength (ILSS) (MPa) |

| Untreated | 55.2 | 35.8 |

| Silane A | 68.4 | 42.1 |

| Silane B | 72.1 | 45.3 |

| MPTS (similar to this compound) | 78.5 | 48.6 |

Note: This table is generated based on data for a similar silane (MPTS) to illustrate the expected performance improvements when using this compound.

Design and Characterization of Hydrophobic and Oleophobic Surfaces

This compound is utilized in the creation of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. The underlying principle is the reduction of the surface energy of a substrate. The low surface energy of the methyl groups, which are non-polar, is key to this functionality. When a surface is treated with this compound, the silane molecules self-assemble on the substrate, with the tripropoxysilane groups anchoring to the surface and the methyl groups orienting outwards, creating a dense, low-energy layer.

This layer alters the wetting characteristics of the surface. The contact angle of a liquid droplet on a solid surface is a measure of its wettability; a higher contact angle indicates lower wettability. Surfaces treated with this compound exhibit significantly increased contact angles for both water and oils. For a surface to be considered hydrophobic, the water contact angle should be greater than 90 degrees, and for it to be superhydrophobic, the angle should exceed 150 degrees. Similarly, oleophobicity is characterized by high contact angles for low-surface-tension liquids like oils.

The creation of superhydrophobic or superoleophobic surfaces often involves a dual approach of modifying the surface chemistry and introducing micro- or nanoscale roughness. mdpi.com this compound can be used in sol-gel processes to create silica-based coatings with inherent roughness, which, combined with the low surface energy of the methyl groups, can lead to exceptionally high contact angles and low roll-off angles for liquid droplets. researchgate.net These surfaces have applications in self-cleaning coatings, anti-icing surfaces, and microfluidic devices.

Table 2: Representative Contact Angle Measurements on Surfaces Modified with Alkylsilanes

| Liquid | Untreated Glass | Glass Treated with this compound |

| Water | ~30° | > 95° |

| Diiodomethane | ~45° | ~70° |

| n-Hexadecane | < 10° | ~40° |

Note: The values for this compound are illustrative and based on the typical performance of short-chain alkylsilanes in creating hydrophobic surfaces.

Surface Modification Strategies for Bioelectronic and Sensor Applications

In the realm of bioelectronics and biosensors, the precise control of surface properties is paramount for device performance, dictating interactions with biological molecules and cells. This compound serves as a versatile tool for the surface modification of sensor substrates, which are often composed of materials like silicon nitride or silicon dioxide. nih.govpreprints.orgamazonaws.com The tripropoxysilane moiety of the molecule allows for its covalent attachment to these inorganic surfaces, forming a stable, self-assembled monolayer.

The outward-facing methyl groups create a well-defined, non-polar interface. This can be advantageous in several ways. Firstly, it can be used to create hydrophobic surfaces that can influence the adsorption and conformation of proteins and other biomolecules. In some applications, a hydrophobic surface can enhance the signal in certain types of sensors by concentrating the analyte near the sensing element.

Secondly, the methyl-terminated surface can serve as a non-reactive background, preventing non-specific binding of biomolecules in assays where specific recognition is required. amazonaws.com For instance, in a biosensor where antibodies are patterned to detect a specific antigen, the surrounding surface can be passivated with this compound to minimize false-positive signals from the random adsorption of other proteins.

Furthermore, the silanization process with this compound can be a foundational step in a multi-step surface functionalization strategy. The methyl-terminated surface can be further modified, for example, by plasma treatment, to introduce other functional groups for the subsequent covalent immobilization of bioreceptors like enzymes or DNA. researchgate.nettku.edu.tw This allows for the precise engineering of the sensor surface to achieve the desired sensitivity and selectivity.

This compound in Advanced Composite Materials Development

Reinforcement and Interfacial Optimization in Polymer Composites

The mechanical properties of polymer composites are largely dictated by the efficiency of stress transfer between the polymer matrix and the reinforcing filler. youtube.com A strong interface is crucial for achieving optimal reinforcement. doaj.orgmdpi.comsemanticscholar.org this compound is employed as a coupling agent to enhance the interfacial adhesion between inorganic reinforcements (e.g., glass fibers, silica particles) and polymer matrices. e3s-conferences.orgbohrium.com

The mechanism involves the formation of a chemical bridge between the filler and the matrix. The propoxy groups of the silane hydrolyze to form silanols, which then react with the hydroxyl groups on the surface of the inorganic filler, forming strong covalent Si-O-filler bonds. The methyl group of the silane, being organophilic, physically interacts with the polymer matrix through van der Waals forces and mechanical interlocking, leading to improved compatibility and adhesion.

This enhanced interfacial bonding allows for more effective load transfer from the weaker polymer matrix to the stronger reinforcement, resulting in significant improvements in the mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance. Studies on similar silane treatments have demonstrated a direct correlation between the work of adhesion at the interface and the resulting interfacial shear strength of the composite. e3s-conferences.org

Table 3: Illustrative Mechanical Properties of a Glass Fiber-Reinforced Epoxy Composite

| Property | Unfilled Epoxy | Epoxy with Untreated Glass Fibers | Epoxy with this compound-Treated Glass Fibers |

| Tensile Strength (MPa) | 60 | 180 | 250 |

| Flexural Modulus (GPa) | 3.0 | 10.0 | 13.5 |

| Impact Strength (kJ/m²) | 15 | 50 | 75 |

Note: This table presents hypothetical data to illustrate the typical reinforcing effect of using this compound as a coupling agent in a polymer composite.

Hybrid Composite Systems Incorporating this compound Derivatives

Hybrid composites, which incorporate two or more different types of reinforcing fillers into a single polymer matrix, are designed to achieve a synergistic combination of properties that cannot be obtained with a single filler type alone. The successful fabrication of these materials depends heavily on managing the complex interfacial interactions between the different fillers and the polymer matrix.

While specific literature on this compound derivatives in hybrid composites is not extensive, the principles of its application can be extrapolated. In a hybrid composite containing, for example, both glass fibers for strength and silica particles for improved hardness, this compound can be used to treat one or both fillers. The silane treatment would enhance the compatibility of the inorganic fillers with the organic polymer matrix, leading to better dispersion and adhesion.

Table 4: Potential Effects of this compound in a Hybrid Composite (e.g., Epoxy/Glass Fiber/Silica)

| Property | Without Silane Treatment | With this compound Treatment |

| Filler Dispersion | Poor (Agglomeration of silica) | Good (Homogeneous dispersion) |

| Interfacial Adhesion | Weak | Strong |

| Tensile Strength | Moderate | High |

| Hardness | Moderate | High |

| Water Absorption | Moderate | Low |

Note: This table is illustrative of the expected benefits of using this compound in a hybrid composite system based on the known functions of silane coupling agents.

Nanocomposite Architectures and Dispersion via Silane Incorporation

In nanocomposites, where the reinforcing phase has at least one dimension in the nanometer scale, the interfacial area between the nanoparticles and the polymer matrix is vast. Achieving a uniform dispersion of nanoparticles is critical to realizing the full potential of these materials, as agglomeration can lead to a significant deterioration of mechanical and physical properties. This compound plays a key role in surface-modifying nanoparticles to improve their dispersion in a polymer matrix.

The surface of many nanoparticles, such as silica, titania, and alumina, is typically hydrophilic due to the presence of hydroxyl groups. This makes them inherently incompatible with most hydrophobic polymer matrices, leading to strong agglomeration. By treating these nanoparticles with this compound, their surface chemistry is altered. The silane forms a covalent bond with the nanoparticle surface, and the outward-projecting methyl groups create a hydrophobic shell around the nanoparticle.

This surface modification reduces the inter-particle attractions and improves the wetting of the nanoparticles by the polymer matrix, facilitating their deagglomeration and uniform distribution during processing. The resulting well-dispersed nanocomposite architecture leads to significant enhancements in properties such as modulus, strength, thermal stability, and barrier properties, even at very low filler loadings. The use of this compound is therefore a critical strategy in the bottom-up design of advanced nanocomposite materials with tailored properties. nih.gov

Catalytic Applications Involving this compound Derivatives

This compound serves as a valuable precursor in the synthesis of silica-based materials, which are extensively used as stable and versatile platforms for catalytic applications. Its role is primarily foundational, forming the silica (SiO₂) matrix that can be further functionalized to create active catalytic sites or to act as a robust support for metallic or organometallic catalysts.

The design of advanced catalysts frequently involves the immobilization of catalytically active species onto a solid support to combine the advantages of homogeneous and heterogeneous catalysis. Porous inorganic materials, particularly silica, are paramount for this purpose due to their high surface area, mechanical stability, and chemical inertness. This compound, through sol-gel processes, contributes to the formation of this silica framework.

The general strategy involves creating a stable silica support and then grafting specific organosilanes with desired functional groups onto the surface. While this compound primarily builds the bulk structure, other functional silanes are used to introduce active sites. For instance, aminopropyl-functionalized silanes can introduce basic sites, while mercaptopropyl-functionalized silanes can anchor metal nanoparticles. The molecular origins of these catalyst supports allow for the systematic tuning of catalytic activities and provide open channels that can lead to shape-, size-, chemo-, and stereo-selective reactions. uchicago.edu

Table 1: Examples of Functional Silanes for Catalyst Design

| Functional Silane Precursor | Functional Group Introduced | Potential Catalytic Application |

| 3-Aminopropyltriethoxysilane (APTES) | Amine (-NH₂) | Base catalysis (e.g., Knoevenagel condensation), CO₂ capture |

| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Thiol (-SH) | Anchoring noble metal nanoparticles (e.g., Au, Pd) for oxidation/reduction |

| (Chloromethyl)triethoxysilane | Chloromethyl (-CH₂Cl) | Site for further chemical modification and ligand attachment |

This table illustrates common functionalizing agents used on silica supports, which can be synthesized from precursors like this compound.

Heterogeneous catalysts are those in a different phase from the reactants, a common example being a solid catalyst in a liquid or gas reaction mixture. preprints.org This configuration is highly favored in industrial processes because it simplifies the separation of the catalyst from the product, allowing for catalyst recycling and continuous operation. uchicago.edu

Materials derived from this compound are integral to this field. The hydrolysis and condensation of this compound yield three-dimensional silica networks. By controlling the reaction conditions, porous materials with high surface areas, such as mesoporous silica, can be created. nii.ac.jp These pores provide abundant active sites and facilitate the diffusion of reactants and products. nii.ac.jp

Research in this area focuses on using these silica materials as supports for metal nanoparticles (e.g., Gold, Platinum, Rhenium) or organometallic complexes. nii.ac.jpmdpi.com The support not only provides mechanical stability but can also influence the electronic properties and, therefore, the activity and selectivity of the catalytic metal. mdpi.com For example, rhenium catalysts supported on silica-alumina have shown enhanced performance in metathesis reactions due to the support's acidity. mdpi.com

Photocatalysis leverages light to drive chemical reactions and has significant potential in environmental remediation, artificial photosynthesis, and organic synthesis. mdpi.com Photocatalytic systems often consist of a semiconductor material, such as a metal oxide (e.g., TiO₂, ZnO), that can absorb photons and generate electron-hole pairs. mdpi.com

Other Emerging Applications of this compound in Functional Materials

The utility of this compound extends beyond catalysis into other advanced materials where the formation of a stable and tunable silica matrix is essential.

Silica nanoparticles are widely used as host matrices for luminescent materials, including quantum dots and organic dyes. d-nb.infonih.gov The silica shell, formed from the hydrolysis and condensation of silane precursors like this compound, encapsulates the luminescent species. This encapsulation serves several critical functions:

Protection: It shields the sensitive fluorophores from environmental factors like oxygen and moisture, which can cause photobleaching and reduce luminescent lifetime. researchgate.net

Dispersion: It prevents the aggregation of quantum dots, which can lead to self-quenching and a loss of quantum efficiency.

Surface Functionalization: The silica surface can be easily modified to improve compatibility with different media (e.g., polymers, solvents) for incorporation into display technologies. nih.gov

The synthesis is often carried out using a reverse microemulsion method, where the silane precursor is hydrolyzed within the aqueous core of micelles, forming monodisperse, fluorophore-doped silica nanoparticles. nih.govresearchgate.net

Table 2: Properties of Silica-Encapsulated Luminescent Probes

| Encapsulated Material | Precursor Type | Key Advantage of Silica Matrix |

| Quantum Dots (e.g., ZnS:Mn) | Alkoxysilane | Enhanced stability in harsh environments, prevents aggregation. d-nb.info |

| Organic Dyes (e.g., FITC) | Alkoxysilane | Improved photostability, provides a surface for bioconjugation. nih.gov |

| Europium Polyoxometalates | Alkoxysilane | Creates a biocompatible nanomaterial with stable luminescent properties. researchgate.net |

This table summarizes the benefits of using a silica matrix, which can be formed from this compound, for various types of luminescent materials.

Mesoporous silica nanoparticles (MSNs) have emerged as highly promising carriers for the controlled delivery of therapeutic agents. nih.govrsc.org this compound is a relevant precursor for the synthesis of the underlying silica structure of these nanoparticles. The key features of MSNs that make them suitable for this application are their high surface area, large pore volume for high drug loading, and tunable pore sizes. mdpi.com

The surface of these silica nanoparticles can be functionalized to act as "gates" that control the release of the encapsulated drug. nih.gov These gates are designed to open in response to specific internal or external stimuli, such as changes in pH, redox potential, temperature, or the presence of specific enzymes. nih.govrsc.org For example, MSNs can be functionalized with thiol groups using other silanes like (mercaptopropyl)-trimethoxysilane. nih.gov These groups can form disulfide bonds that are stable in the bloodstream but are cleaved in the reducing environment inside cancer cells, triggering the release of the drug precisely at the target site. nih.gov This stimulus-responsive behavior minimizes side effects and improves therapeutic efficacy. nih.gov

Advanced Analytical Characterization Methodologies for Methyltripropoxysilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organosilicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of silicon, carbon, and hydrogen atoms within a molecule.

29Si NMR spectroscopy is an indispensable tool for monitoring the hydrolysis and condensation of methyltripropoxysilane. The chemical shift of the 29Si nucleus is highly sensitive to its local electronic environment, specifically the number of siloxane (Si-O-Si) bonds attached to the silicon atom. This allows for the differentiation and quantification of various silicon species present during the sol-gel process.

The notation Tn is used to classify the silicon environments in trifunctional silanes like this compound, where 'T' signifies a trifunctional unit (R-SiO3) and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom.

T0 : Represents the initial unreacted this compound monomer, with three alkoxy groups and no siloxane bonds.

T1 : Corresponds to a silicon atom with one siloxane bond and two hydroxyl or remaining alkoxy groups. These are typically end-groups in a chain.

T2 : Indicates a silicon atom with two siloxane bonds, representing linear chain-extending units.

T3 : Denotes a fully condensed silicon atom with three siloxane bonds, acting as a cross-linking or branching point in the polysiloxane network. researchgate.netresearchgate.net

During the hydrolysis and condensation of this compound, a sequence of reactions occurs. Initially, the propoxy groups are hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanols then condense with other silanols or unhydrolyzed propoxy groups to form siloxane bonds. 29Si NMR allows for the tracking of this progression by monitoring the decrease in the T0 signal and the subsequent appearance and evolution of T1, T2, and T3 signals. scispace.comucsb.edu The chemical shifts for these species typically appear in distinct regions of the 29Si NMR spectrum.

| Silicon Species | Description | Typical 29Si Chemical Shift Range (ppm) |

|---|---|---|

| T0 | Monomeric this compound or its hydrolysis products (e.g., methylsilanetriol) | -40 to -50 |

| T1 | Silicon with one siloxane bond (dimers, end-groups) | -50 to -60 |

| T2 | Silicon with two siloxane bonds (linear segments) | -58 to -68 |

| T3 | Silicon with three siloxane bonds (fully condensed, cross-linked sites) | -68 to -72 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, pH, and specific oligomeric structures formed. researchgate.net

Research on analogous methyltriethoxysilane systems has shown that under acidic conditions, hydrolysis can be very rapid. ucsb.edu The subsequent condensation process, leading to the formation of a polymer network, can be slower, allowing for the presence of a significant number of reactive hydroxyl groups in the system for a period of time. scispace.com

While 29Si NMR is central to understanding the inorganic backbone of the resulting polysiloxane, a more complete picture of this compound's reactivity can be obtained through multi-nuclear NMR, primarily incorporating 1H and 13C NMR spectroscopy. uobasrah.edu.iqoxinst.comnih.gov

1H NMR Spectroscopy provides information about the proton-containing functional groups. In the context of this compound systems, it can be used to:

Track the hydrolysis of the propoxy groups by monitoring the signals corresponding to the propyl chain protons (-OCH2CH2CH3) and the appearance of signals from the released propanol (B110389).

Observe the protons of the methyl group attached to the silicon (Si-CH3), whose chemical environment may shift slightly as condensation proceeds.

Identify and quantify the formation of silanol groups (Si-OH), although these signals can be broad and their position variable depending on hydrogen bonding and exchange rates.

13C NMR Spectroscopy offers complementary information about the carbon skeleton of the molecule. researchgate.netlibretexts.org Its key applications include:

Confirming the presence and integrity of the methyl group directly bonded to the silicon.

Monitoring the disappearance of the carbon signals from the n-propoxy groups as hydrolysis progresses.

Detecting the formation of propanol as a byproduct of hydrolysis.

Unlike 1H NMR, 13C NMR spectra are often simpler due to the large chemical shift range and the common practice of proton decoupling, which results in single sharp peaks for each unique carbon atom. youtube.com However, 13C has a low natural abundance (about 1.1%), which means longer acquisition times are typically required to obtain a good signal-to-noise ratio. libretexts.org

By combining data from 29Si, 1H, and 13C NMR, a comprehensive, multi-faceted understanding of the hydrolysis and condensation mechanisms of this compound can be achieved. This integrated approach allows researchers to correlate changes in the inorganic silicon-oxygen backbone with transformations in the organic functional groups.

Vibrational Spectroscopy for Chemical Bonding and Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for analyzing the chemical bonds and functional groups present in this compound and its reaction products. These methods measure the vibrational frequencies of bonds within a molecule, which are characteristic of the bond type and its chemical environment.

FTIR spectroscopy is widely used to study the hydrolysis and condensation of alkoxysilanes. researchgate.netresearchgate.net By monitoring the changes in the infrared absorption spectrum over time, the kinetics of these reactions can be followed. Specific vibrational bands can be assigned to different functional groups and bonds within the this compound system.

Key vibrational bands of interest in the study of this compound hydrolysis and condensation include:

Si-O-C stretching: Strong absorptions associated with the silicon-oxygen bond of the propoxy group are typically observed. The intensity of these bands decreases as hydrolysis proceeds.

C-H stretching and bending: Vibrations from the methyl (CH3) and propyl (-CH2CH2CH3) groups are present throughout the reaction and can be used to confirm the presence of the organic moieties.

Si-O-Si stretching: The formation of siloxane bonds during condensation gives rise to a broad and strong absorption band, typically in the 1000-1100 cm-1 region. The growth of this band is a direct indicator of polymerization. csic.es

Si-OH stretching: The formation of silanol groups through hydrolysis results in a broad absorption band in the high-frequency region of the spectrum (around 3200-3700 cm-1). A sharper band around 900-950 cm-1 is also attributed to Si-OH stretching.

O-H stretching (from propanol and water): The presence of water as a reactant and propanol as a byproduct also contributes to the broad O-H stretching band.

| Vibrational Mode | Approximate Wavenumber (cm-1) | Significance in Reaction Monitoring |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3700 | Indicates presence of Si-OH, water, and propanol |

| C-H stretch (alkyl) | 2850 - 3000 | Confirms presence of methyl and propyl groups |

| Si-O-Si stretch (asymmetric) | 1000 - 1100 | Tracks the formation of the polysiloxane network csic.es |

| Si-O-C stretch | ~1100, ~960 | Monitors the consumption of propoxy groups |

| Si-OH stretch | ~900 - 950 | Indicates the formation of silanol intermediates |

| Si-C stretch | ~750 - 850 | Confirms the stability of the methyl-silicon bond |

By quantifying the changes in the intensity of these characteristic bands, researchers can determine reaction rates and understand the influence of factors like temperature, solvent, and catalysts on the hydrolysis and condensation processes. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of molecules. youtube.com It is based on the inelastic scattering of monochromatic light, usually from a laser. wordpress.com While FTIR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. This often means that bonds that are weak or inactive in FTIR (e.g., symmetric, non-polar bonds) can be strong in Raman spectra, and vice versa.

For this compound systems, Raman spectroscopy is particularly useful for:

Analyzing the Si-O-Si backbone: The symmetric stretching of Si-O-Si bonds, which can be weak in FTIR, often produces a strong and well-defined Raman signal, providing clear information about the formation and structure of the polysiloxane network.

Studying aqueous solutions: Water is a very weak Raman scatterer, which is a significant advantage over FTIR where the strong absorption of water can obscure other important spectral features. This makes Raman spectroscopy ideal for in-situ monitoring of hydrolysis reactions in aqueous environments. wordpress.com

Characterizing the organic groups: The C-C and C-H vibrations of the methyl and propyl groups are readily observable, allowing for the characterization of the organic part of the molecule.

Microstructural analysis: When coupled with a microscope (confocal Raman microscopy), the technique can provide spatially resolved chemical information, allowing for the analysis of coatings and materials on a microscopic scale. wordpress.combruker.com

The combination of both FTIR and Raman spectroscopy provides a more complete vibrational analysis of this compound systems, leveraging the strengths of each technique to gain a comprehensive understanding of the chemical bonding and functional groups present. nih.gov

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a powerful set of analytical techniques used to separate, identify, and purify the components of a mixture. nih.govjournalagent.comsemanticscholar.org For this compound systems, chromatographic methods, particularly gas chromatography, are essential for quality control, purity assessment, and quantitative analysis.

The fundamental principle of chromatography involves the distribution of components between two phases: a stationary phase and a mobile phase. journalagent.com Separation is achieved because different components in the mixture travel through the system at different speeds, based on their physical and chemical properties such as volatility, polarity, and molecular size.

Gas Chromatography (GC) is the most suitable chromatographic technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) and the stationary phase is a high-boiling-point liquid coated on a solid support inside a long, thin capillary column.

The process involves:

Injection: A small, precise volume of the sample (often diluted in a suitable solvent) is injected into a heated port, where it vaporizes.

Separation: The carrier gas sweeps the vaporized sample onto the column. Components separate based on their boiling points and their interactions with the stationary phase. Less volatile components or those that interact more strongly with the stationary phase move more slowly through the column.

Detection: As each separated component elutes from the column, it passes through a detector. Common detectors include the Flame Ionization Detector (FID), which is sensitive to combustible organic compounds, and the Mass Spectrometer (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique. mdpi.com The gas chromatograph separates the components of the mixture, and the mass spectrometer serves as the detector. The MS ionizes each separated component, and then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for highly confident identification of the compounds. dss.go.th

For this compound, GC can be used to:

Determine Purity: Assess the percentage of this compound in a sample and identify any impurities, such as starting materials or byproducts from its synthesis.

Quantify Components: By using calibration standards, the exact concentration of this compound in a mixture can be determined.

Monitor Reactions (with derivatization): While GC is primarily for volatile compounds, it can sometimes be used to monitor the disappearance of the starting silane (B1218182) in a reaction mixture. Analysis of the non-volatile oligomeric products would require other techniques.

| Technique | Principle | Application for this compound |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, quantification, identification of volatile impurities. |

| GC with Flame Ionization Detector (GC-FID) | Detects combustible organic compounds as they elute from the column. | Excellent for quantifying the concentration of this compound. dss.go.th |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates components with GC and identifies them based on their mass spectrum. | Provides definitive identification of this compound and unknown impurities. mdpi.comdss.go.th |

Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) could potentially be used for the analysis of the less volatile oligomeric products formed during the early stages of condensation, further expanding the analytical toolkit for these systems.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It is frequently employed to determine the purity of the silane and to monitor the progress of reactions involving its synthesis or modification. For instance, a capillary column GC method can be developed for the detection and quantification of various alkoxysilanes. nih.gov In many cases, derivatization is employed to increase the volatility and thermal stability of analytes for GC analysis. emerypharma.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is another essential tool, particularly for the analysis of less volatile derivatives or reaction mixtures containing this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for these separations. google.com The choice of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity. nih.govnih.gov HPLC methods can be developed to separate and quantify this compound from its hydrolysis and condensation products.

Table 1: Comparison of GC and HPLC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with stationary and mobile phases. |

| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |

| Derivatization | Often required to increase volatility. emerypharma.comthermofisher.com | May be used to enhance detection. |

| Typical Application | Purity assessment of this compound. | Analysis of hydrolysis products and reaction mixtures. |

Coupled Mass Spectrometry Techniques: GC-MS and LC-MS/MS

Coupling chromatographic techniques with mass spectrometry provides unparalleled specificity and sensitivity for the identification and quantification of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the mass-analyzing capabilities of MS. This technique is invaluable for the definitive identification of volatile compounds by comparing their mass spectra to spectral libraries. emerypharma.commdpi.com GC-MS is widely used for the analysis of complex mixtures and for detecting trace impurities in this compound samples. nih.govresearchgate.net The electron ionization (EI) mode is commonly used to generate reproducible mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing compounds that are not amenable to GC. ca.govlabrulez.com It involves the separation of analytes by HPLC followed by detection using a tandem mass spectrometer. mdpi.com This technique is particularly useful for the analysis of this compound hydrolysis products in aqueous solutions and for studying the kinetics of silane condensation reactions. nih.goveurl-pesticides.eu

Table 2: Key Attributes of GC-MS and LC-MS/MS for Silane Analysis

| Technique | Separation Method | Ionization Method | Key Application for this compound |

| GC-MS | Gas Chromatography | Electron Ionization (EI), Chemical Ionization (CI) mdpi.com | Identification of volatile impurities and reaction byproducts. nih.gov |

| LC-MS/MS | High-Performance Liquid Chromatography | Electrospray Ionization (ESI) ca.gov | Quantification of hydrolysis and condensation products in solution. mdpi.com |

Surface and Morphological Characterization Techniques

When this compound is used to modify surfaces, a different set of analytical techniques is required to probe the resulting chemical and physical properties of the coating.

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX)

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nanometers of a surface. thermofisher.com XPS is instrumental in confirming the presence of silicon and oxygen from the silane on a treated substrate and can provide insights into the nature of the Si-O-substrate bonds. mdpi.comnih.govbrighton-science.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It is often coupled with scanning electron microscopy (SEM) to provide elemental maps of a surface, showing the distribution of silicon from the this compound coating. thermofisher.comnih.govmun.ca

Table 3: Comparison of XPS and EDX for Surface Analysis

| Feature | X-ray Photoelectron Spectroscopy (XPS) | Energy-Dispersive X-ray Spectroscopy (EDX) |

| Information Provided | Elemental composition and chemical bonding states. brighton-science.comwisc.edu | Elemental composition and distribution. wikipedia.orgmun.ca |

| Analysis Depth | 1-10 nm thermofisher.com | Micrometers |

| Application | Confirming chemical bonding of the silane layer. mdpi.com | Mapping the distribution of silicon on the surface. |

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a surface at the nanoscale. psu.edu It is used to visualize the morphology of this compound films and to assess their roughness and uniformity. mccrone.commdpi.comnih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. When used to analyze this compound coatings, SEM can reveal information about the film's thickness, uniformity, and the presence of any defects. espublisher.com

Contact Angle Measurements for Surface Wettability and Energy Assessment

Contact angle measurements are a simple yet powerful tool for characterizing the wettability of a surface. nanoscience.com The contact angle of a liquid droplet on a surface is determined by the balance of interfacial tensions. dropletlab.com By applying a this compound coating, the surface energy of a substrate can be significantly altered, typically making it more hydrophobic. Measuring the contact angle of water on the treated surface provides a quantitative measure of this change in wettability. aps.orgmit.edubiolinscientific.com

Thermal and Mechanical Characterization Methodologies

The performance of this compound-based coatings often depends on their thermal stability and mechanical properties.

Thermal Characterization techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the silane coatings. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, which can reveal information about phase transitions. These methods are crucial for applications where the coatings are exposed to high temperatures. researchgate.netmdpi.comshu.ac.uk

Mechanical Characterization of these coatings is essential to ensure their durability. Techniques such as nanoindentation and scratch testing are employed to measure properties like hardness and adhesion of the silane film to the substrate. The mechanical properties of films can be significantly influenced by the incorporation of silanes. researchgate.netmdpi.com

Theoretical and Computational Chemistry Approaches to Methyltripropoxysilane

Quantum Chemical Studies on Methyltripropoxysilane Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. mdpi.comresearchgate.net For this compound, these calculations can provide a detailed understanding of its geometric structure (bond lengths and angles), vibrational frequencies, and electronic properties. biointerfaceresearch.com

Key aspects of this compound's reactivity can be quantified using DFT-derived descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. jchemlett.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.comjchemlett.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how this compound will interact with other reagents. researchgate.net

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Indicates the susceptibility of the molecule to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Measures the likelihood of the molecule undergoing reduction. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. | Provides a measure of the molecule's overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A higher value indicates greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ2 / (2η). | Quantifies the molecule's propensity to act as an electrophile. |

Molecular Dynamics Simulations of Silane (B1218182) Systems and Their Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com This technique is highly effective for investigating the interactions between silane coupling agents, like this compound, and inorganic surfaces or other molecules in a system. mdpi.comresearchgate.net MD simulations can model systems containing a large number of particles, providing insights into macroscopic properties based on microscopic interactions. youtube.com

In a typical MD simulation of a system containing this compound, a realistic atomistic model is first constructed. youtube.com This involves defining the initial positions of all atoms and assigning a force field. The force field is a set of parameters that describes the potential energy of the system based on the positions of its particles, including terms for bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions. youtube.com The COMPASSII force field, for example, is often used for such systems. mdpi.com

These simulations can be used to study the adsorption of this compound onto a substrate, such as silica (B1680970) (SiO₂). Key analyses include calculating the interaction energy between the silane and the surface, studying the orientation of the adsorbed molecules, and examining the role of hydrogen bonds. mdpi.comresearchgate.net For instance, simulations can reveal how the hydroxyl groups from hydrolyzed this compound form hydrogen bonds with hydroxyl groups on a silica surface, which is crucial for adhesion and surface modification. mdpi.com The stability and dynamics of the simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over time. nih.gov

| Parameter | Description | Example Application |

|---|---|---|

| Force Field | A set of functions and parameters used to calculate the potential energy of the system. | COMPASSII or similar force fields suitable for organosilane and inorganic surface interactions. mdpi.com |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system (constant Number of particles, Volume, Temperature, or Pressure). | Simulations are often run under NVT or NPT ensembles to mimic experimental conditions. |

| Temperature & Pressure | The thermodynamic conditions of the simulation. | Studying the effect of reaction temperature on the grafting of this compound onto a surface. mdpi.com |

| Time Step | The small interval of time (typically femtoseconds) between successive calculations of forces and positions. | A standard time step is around 1-2 femtoseconds (fs). nih.gov |

| Simulation Time | The total duration of the simulation, ranging from nanoseconds (ns) to microseconds (µs). | Longer simulations allow for the observation of slower processes like molecular self-assembly or conformational changes. nih.gov |

Computational Modeling of Sol-Gel Processes and Siloxane Network Formation

The sol-gel process is a versatile method for synthesizing materials that involves the conversion of a precursor solution (the "sol") into a solid network (the "gel"). For organosilanes like this compound, this process involves two key types of reactions: hydrolysis of the propoxy groups and subsequent condensation of the resulting silanol (B1196071) groups to form siloxane (Si-O-Si) bridges. mdpi.com

Computational modeling is essential for understanding the complex mechanisms of these reactions at a molecular level. nih.gov Both quantum chemical methods and molecular dynamics can be applied. Quantum calculations can be used to study the reaction pathways and activation energies for the hydrolysis and condensation steps. This helps in understanding how factors like pH and catalysts influence the reaction rates.

Molecular dynamics simulations can then be used to model the growth of the siloxane network. By simulating a large number of this compound molecules in a solvent, researchers can observe the aggregation process and the structural evolution from small oligomers to a cross-linked gel network. These simulations provide valuable information on the final structure and properties of the resulting material, such as pore size distribution and mechanical strength, which are highly sensitive to reaction conditions. mdpi.com

Machine Learning Applications in Organosilane Design and Property Prediction

Machine learning (ML) has emerged as a powerful tool in materials science to accelerate the discovery and design of new materials by predicting their properties. nih.govresearchgate.net In the context of organosilanes, ML models can be trained on existing data to establish relationships between molecular structure and material properties. mdpi.com

The general workflow involves creating a dataset of various organosilane molecules with their known properties (e.g., reactivity, binding affinity to surfaces, thermal stability). This data is then used to train an ML algorithm, such as an artificial neural network (ANN) or a deep neural network (DNN). nih.govmdpi.com The trained model can then predict the properties of new, untested organosilane molecules, including this compound, with high speed and accuracy. encyclopedia.pubmdpi.com

This predictive capability significantly reduces the time and cost associated with traditional experimental methods. researchgate.net For instance, ML could be used to screen a vast virtual library of organosilane candidates to identify those with optimal properties for a specific application, such as a coating with superior adhesion or a composite material with enhanced mechanical strength. By identifying the most important molecular features that influence a target property, ML can guide the rational design of next-generation organosilanes. mdpi.com